4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
Overview
Description
4-(2-methoxyphenoxy)-N-(3-pyridinyl)benzenesulfonamide is an aromatic ether.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Related compounds have been involved in acidolysis reactions . For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed to examine the differences between these acidolyses .
Biochemical Pathways
Related compounds have been involved in the degradation of lignin-derived aromatic compounds . These compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .
Pharmacokinetics
It’s worth noting that the (s)-(–)-form of moprolol, a β-blocker containing a methoxyl group, showed marked β-blocking effect in experiments .
Result of Action
Related compounds have been involved in the cleavage of the β-o-4 bond during acidolysis of lignin . This results in the formation of an enol ether compound .
Action Environment
It’s worth noting that the acidolysis of related compounds using hbr or hcl was faster than that using h2so4, indicating the participation of br¯ or cl¯, respectively, in the acidolysis .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-pyridin-3-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-17-6-2-3-7-18(17)24-15-8-10-16(11-9-15)25(21,22)20-14-5-4-12-19-13-14/h2-13,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLFFVWZZGYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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